Optimized Molecular Weight and Lipophilicity for Lead-Like Properties Versus Higher Molecular Weight Analogs
The molecular weight of 5-(1,2,3-thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is 198.16 g/mol, positioning it within the optimal lead-like space for fragment-based drug discovery . This is structurally distinct from and advantageous over the chloromethyl analog, 3-(Chloromethyl)-5-(1,2,3-thiadiazol-4-yl)-1,2,4-oxadiazole (CAS 253586-59-3), which has a higher molecular weight of 202.62 g/mol . While this difference is small, the presence of the carboxylic acid handle, rather than a chloromethyl group, is critical for the one-pot amide coupling strategy that yielded the preclinical DGAT1 candidate .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 198.16 g/mol |
| Comparator Or Baseline | 3-(Chloromethyl)-5-(1,2,3-thiadiazol-4-yl)-1,2,4-oxadiazole: 202.62 g/mol |
| Quantified Difference | Target compound is 4.46 g/mol lighter, placing it more firmly within the 'lead-like' chemical space for oral drug development. |
| Conditions | N/A - Physicochemical property comparison. |
Why This Matters
A lower molecular weight starting material increases the probability of achieving a final compound with a preclinical pharmacokinetic profile within Lipinski's rule of five, a critical factor in DGAT1 inhibitor development.
- [1] Mougenot, P., et al. Synthesis and multiparametric evaluation of thiadiazoles and oxadiazoles as diacylglycerol acyltransferase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2016, 26(1), 25-32. View Source
